molecular formula C21H15ClN2O2S B2789272 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone CAS No. 318951-61-0

5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone

Cat. No.: B2789272
CAS No.: 318951-61-0
M. Wt: 394.87
InChI Key: HMRMLANCYBERPV-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone is a chemical compound that belongs to the class of sulfones It is characterized by the presence of a sulfone group (SO2) attached to a pyrazole ring, which is further substituted with phenyl and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone typically involves multi-step organic reactions One common method starts with the preparation of 4-chlorophenyl hydrazine, which is then reacted with acetophenone to form the corresponding hydrazone This intermediate undergoes cyclization to form the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone can undergo various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Further oxidized sulfones.

    Reduction: Corresponding sulfides.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone involves its interaction with specific molecular targets. The sulfone group can act as an electron-withdrawing group, influencing the reactivity of the pyrazole ring. This can lead to the inhibition of certain enzymes or receptors, thereby exerting its biological effects. The exact molecular pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-Chlorophenyl phenyl sulfone: Similar structure but lacks the pyrazole ring.

    1-Phenyl-1H-pyrazol-4-yl phenyl sulfone: Similar structure but lacks the chlorophenyl group.

    5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl methyl sulfone: Similar structure but has a methyl group instead of a phenyl group.

Uniqueness

5-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl phenyl sulfone is unique due to the combination of the pyrazole ring, chlorophenyl group, and sulfone group. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry.

Properties

IUPAC Name

4-(benzenesulfonyl)-5-(4-chlorophenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2O2S/c22-17-13-11-16(12-14-17)21-20(27(25,26)19-9-5-2-6-10-19)15-23-24(21)18-7-3-1-4-8-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMRMLANCYBERPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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